N-((5-((2-(benzo[d]thiazol-2-ylamino)-2-oxoethyl)thio)-4-cyclohexyl-4H-1,2,4-triazol-3-yl)methyl)-4-methoxybenzamide
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Overview
Description
The compound is a complex organic molecule that contains several functional groups and rings, including a benzo[d]thiazol-2-ylamino group, a 1,2,4-triazole ring, and a benzamide group . These groups are common in many pharmaceuticals and could suggest potential biological activity.
Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. Techniques such as X-ray crystallography or NMR spectroscopy could be used to determine the structure.Chemical Reactions Analysis
The compound’s reactivity would depend on its functional groups. For example, the amine group could participate in acid-base reactions, and the thioether group could undergo oxidation .Physical and Chemical Properties Analysis
The physical and chemical properties of the compound would be influenced by its structure. For example, the presence of polar groups like the amine and amide could make the compound soluble in polar solvents .Scientific Research Applications
Antimicrobial and Antifungal Screening
- Antimicrobial Properties : Research conducted by Desai, Rajpara, & Joshi (2013) demonstrated that N-(5-(2-(5-(arylidene)-4-oxo-3-phenylthiazolidin-2-ylidene)hydrazinecarbonyl)-4-methylthiazol-2-yl)-4-methoxybenzamides, a similar compound, exhibit significant in vitro antibacterial activity against both Gram-positive and Gram-negative bacteria, as well as inhibitory action against fungal strains. This suggests potential therapeutic applications for treating microbial diseases.
- Anticancer Activity : A study by Havrylyuk et al. (2010) on 4-thiazolidinones with benzothiazole moiety, similar in structure to the compound , revealed anticancer activity on various cancer cell lines, including leukemia, melanoma, and lung, colon, CNS, ovarian, renal, prostate, and breast cancers.
Anticonvulsant and Anti-Inflammatory Properties
- Anticonvulsant Agents : Research by Liu et al. (2016) on new benztriazoles with a mercapto-triazole and other heterocycle substituents, related to the compound , showed significant anticonvulsant activity and neurotoxicity, suggesting potential for development as anticonvulsant drugs.
- Anti-Inflammatory Activity : A study by Tariq et al. (2018) on N-(benzothiazol/oxazol-2-yl)-2-[(5-(phenoxymethyl)-4-aryl-4H-1,2,4-triazol-3-yl)thio] acetamide derivatives revealed significant in vitro and in vivo anti-inflammatory activity, indicating the potential application of similar compounds in treating inflammation.
Corrosion Inhibition
- Steel Corrosion Inhibition : A study by Hu et al. (2016) on benzothiazole derivatives found that these compounds exhibit an effective corrosion inhibiting effect against steel in acidic solutions, suggesting their potential use as corrosion inhibitors.
Mechanism of Action
Safety and Hazards
Future Directions
Properties
IUPAC Name |
N-[[5-[2-(1,3-benzothiazol-2-ylamino)-2-oxoethyl]sulfanyl-4-cyclohexyl-1,2,4-triazol-3-yl]methyl]-4-methoxybenzamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H28N6O3S2/c1-35-19-13-11-17(12-14-19)24(34)27-15-22-30-31-26(32(22)18-7-3-2-4-8-18)36-16-23(33)29-25-28-20-9-5-6-10-21(20)37-25/h5-6,9-14,18H,2-4,7-8,15-16H2,1H3,(H,27,34)(H,28,29,33) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JMCOPTQAQKMVDY-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C(=O)NCC2=NN=C(N2C3CCCCC3)SCC(=O)NC4=NC5=CC=CC=C5S4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H28N6O3S2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
536.7 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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